molecular formula C19H19Cl3N4O6S B11704007 3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11704007
M. Wt: 537.8 g/mol
InChI Key: GHJMTQCBNKHFMC-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, trichloro, nitro, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride This intermediate is then reacted with 2,2,2-trichloroethylamine to form the amide linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 2-methoxy-5-aminophenyl derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(3-methoxyanilino)carbamothioyl]amino}ethyl)benzamide
  • 3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbamothioyl]amino}ethyl)benzamide
  • 3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)amino]ethyl)benzamide

Uniqueness

The uniqueness of 3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C19H19Cl3N4O6S

Molecular Weight

537.8 g/mol

IUPAC Name

3,4-dimethoxy-N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C19H19Cl3N4O6S/c1-30-13-7-5-11(26(28)29)9-12(13)23-18(33)25-17(19(20,21)22)24-16(27)10-4-6-14(31-2)15(8-10)32-3/h4-9,17H,1-3H3,(H,24,27)(H2,23,25,33)

InChI Key

GHJMTQCBNKHFMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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